Product packaging for [Methyl(phenyl)phosphanyl]acetonitrile(Cat. No.:CAS No. 138825-51-1)

[Methyl(phenyl)phosphanyl]acetonitrile

Cat. No.: B12818793
CAS No.: 138825-51-1
M. Wt: 163.16 g/mol
InChI Key: IQAZTMZQASTIFI-UHFFFAOYSA-N
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Description

[Methyl(phenyl)phosphanyl]acetonitrile is a specialized organophosphorus compound that integrates a phosphanyl group and a nitrile functionality into a single molecule. This unique structure makes it a valuable synthon and ligand precursor in advanced chemical research. The nitrile group ( -C≡N ) is a versatile building block in organic synthesis. It can undergo various transformations, serving as a precursor to carboxylic acids, amides, and amines . More specifically, acetonitrile derivatives can act as a cyanomethyl source in metal-catalyzed reactions, a process useful for constructing nitrile-containing compounds which are prevalent in pharmaceuticals and materials science . Concurrently, the phosphanyl group ( -P(R)R' ) is of significant interest in the field of catalysis. Ligands containing phosphorus atoms are crucial in transition metal catalysis for facilitating a wide range of bond-forming reactions. As a result, this compound is primarily used in research and development for the synthesis of novel ligands and as a building block for more complex molecular architectures. Its applications are explored in areas including catalytic process development and materials science. This product is intended for research purposes only and is not for medicinal or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10NP B12818793 [Methyl(phenyl)phosphanyl]acetonitrile CAS No. 138825-51-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138825-51-1

Molecular Formula

C9H10NP

Molecular Weight

163.16 g/mol

IUPAC Name

2-[methyl(phenyl)phosphanyl]acetonitrile

InChI

InChI=1S/C9H10NP/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,8H2,1H3

InChI Key

IQAZTMZQASTIFI-UHFFFAOYSA-N

Canonical SMILES

CP(CC#N)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Methyl Phenyl Phosphanyl Acetonitrile and Analogous Structures

General Approaches to the Synthesis of Phosphanyl-Substituted Nitriles

The synthesis of phosphanyl-substituted nitriles, which feature a phosphorus atom attached to a carbon atom bearing a nitrile group, can be broadly categorized into two main strategies. The first involves the formation of a phosphorus-carbon (P-C) bond by reacting a phosphorus-containing nucleophile with a suitable carbon electrophile that already contains the nitrile functionality. The second approach is the hydrophosphination of activated alkenes, such as acrylonitrile (B1666552), with primary or secondary phosphines.

One of the most common methods for the synthesis of phosphines is the reaction of organometallic reagents with halophosphines. Additionally, the reaction of metal phosphides with alkyl halides is a widely used technique. The reduction of other phosphorus compounds and hydrophosphination reactions also serve as key synthetic routes merckmillipore.com. Tertiary phosphines are recognized as powerful organocatalysts for the Michael reaction, which facilitates the coupling of a wide array of Michael acceptors and donors under neutral, metal-free conditions to yield functionalized molecules wikipedia.org.

Specific Synthetic Routes for [Methyl(phenyl)phosphanyl]acetonitrile

Methods for Phosphorus-Carbon Bond Formation in Acetonitrile (B52724) Derivatives

The formation of a P-C bond is a critical step in the synthesis of organophosphorus compounds . Traditional methods often involve the reaction of Grignard or organolithium reagents with electrophilic phosphorus compounds. A more contemporary approach involves palladium-catalyzed cross-coupling reactions google.com.

A viable route to this compound would involve the deprotonation of acetonitrile using a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to form the corresponding carbanion. This nucleophile could then react with an electrophilic phosphorus species like chloro(methyl)phenylphosphine. The success of this reaction would depend on careful control of stoichiometry and temperature to avoid side reactions.

Another established method is the nucleophilic substitution of a halogen on an α-haloacetonitrile with a metal phosphide (B1233454). For instance, lithium methylphenylphosphide, which can be prepared from the deprotonation of methylphenylphosphine (B8802469), could be reacted with chloroacetonitrile (B46850) or bromoacetonitrile. This S_N2 reaction would directly yield the target compound. The nucleophilic substitution of alkyl halides with phosphide anions derived from secondary phosphines is a classical method for phosphine (B1218219) preparation, though it typically requires stoichiometric amounts of a base merckmillipore.com.

Strategies Involving Phosphination of Acetonitrile Scaffolds

The phosphination of acetonitrile scaffolds can also be achieved through a phospha-Michael addition. This reaction involves the conjugate addition of a phosphine to an α,β-unsaturated nitrile, most notably acrylonitrile wikipedia.org. In the context of synthesizing this compound, this would entail the reaction of methylphenylphosphine with acrylonitrile. This reaction is often catalyzed and proceeds through a zwitterionic intermediate wikipedia.org. The addition of tertiary phosphines to electron-deficient π-systems generates these zwitterionic intermediates, which can be trapped to form carbon-carbon bonds orgsyn.org.

The phospha-Michael reaction can lead to the formation of stable zwitterions, particularly when the phosphine has specific substituents. For example, the reaction of 2,4-di-tert-butyl-6-(diphenylphosphino)phenol with acrylonitrile yields a stable phosphonium (B103445) phenolate (B1203915) zwitterion orgsyn.orgorgsyn.org. While this specific example involves a more complex phosphine, the underlying principle of nucleophilic addition of the phosphine to acrylonitrile is directly applicable.

The following table summarizes potential synthetic strategies for this compound:

StrategyReactant 1Reactant 2General Conditions
Nucleophilic SubstitutionLithium methylphenylphosphideChloroacetonitrileAnhydrous aprotic solvent, low temperature
Acetonitrile Anion AdditionAcetonitrile + Strong Base (e.g., LDA)Chloro(methyl)phenylphosphineAnhydrous aprotic solvent, low temperature
Phospha-Michael AdditionMethylphenylphosphineAcrylonitrileOften requires a catalyst, proceeds via a zwitterionic intermediate

Advancements in Stereoselective Synthesis of Chiral Phosphanyl-Nitriles, Including Potential for this compound

Since the phosphorus atom in this compound is a stereocenter, the development of stereoselective synthetic methods is of significant interest. The synthesis of P-chiral phosphines is a rapidly developing area of research, as these compounds are valuable ligands in asymmetric catalysis merckmillipore.com.

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. For example, ephedrine (B3423809) has been used as a chiral auxiliary to create 1,3,2-oxazaphospholidine (B15486607) boranes. The stereoselective ring-opening of these intermediates with organolithium reagents yields P-stereogenic phosphine-borane adducts with retention of configuration at the phosphorus center merckmillipore.com. Another method involves the use of menthylphosphinite borane (B79455) diastereomers, which can be separated and then subjected to nucleophilic substitution to produce enantiopure P-stereogenic phosphines merckmillipore.com.

Furthermore, asymmetric hydrophosphination reactions have been developed. The group of Togni reported an enantioenriched hydrophosphination of vinyl nitriles catalyzed by a dicationic nickel complex merckmillipore.com. This method relies on the activation of the electrophile by the chiral nickel Lewis acid, which then undergoes a 1,4-addition of the phosphine merckmillipore.com. Such a strategy could potentially be adapted for the asymmetric synthesis of this compound from methylphenylphosphine and acrylonitrile.

Eco-friendly and Sustainable Synthesis Approaches for Organophosphorus Compounds

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to mitigate environmental impact. This involves considering the entire life cycle of a chemical, from raw material production to disposal wikipedia.org. A key focus is the reduction of hazardous waste and the use of less toxic reagents and solvents orgsyn.org.

Many traditional methods for organophosphorus synthesis rely on halogenated phosphorus species, which are often toxic and hazardous to handle orgsyn.org. Sustainable approaches aim to replace these with greener alternatives. This includes the development of catalytic processes that reduce the need for stoichiometric reagents, the use of safer solvents, and designing syntheses with higher atom economy wikipedia.org.

For the synthesis of compounds like this compound, sustainable strategies could involve:

Catalytic Hydrophosphination: Utilizing catalytic amounts of a transition metal or organocatalyst for the Michael addition of methylphenylphosphine to acrylonitrile, thus avoiding stoichiometric activating agents or byproducts.

Solvent Selection: Employing greener solvents or even solvent-free conditions where possible.

Atom Economy: Designing synthetic routes, such as addition reactions, that incorporate all atoms from the reactants into the final product, minimizing waste.

A framework for sustainable chemical synthesis design emphasizes breaking down a molecule into its functional groups to identify more sustainable synthetic routes wikipedia.org. This approach, combined with life cycle assessment, can lead to the development of more environmentally benign chemical processes wikipedia.orgwikipedia.org.

Reactivity Profiles and Mechanistic Investigations of Methyl Phenyl Phosphanyl Acetonitrile

Nucleophilic Character and Reactivity of the Phosphanyl Moiety

The phosphorus atom in [Methyl(phenyl)phosphanyl]acetonitrile possesses a lone pair of electrons, rendering it a nucleophilic center. Tertiary phosphines, such as the methyl(phenyl)phosphanyl group, are well-established as potent nucleophiles in organic synthesis. illinois.eduwikipedia.org Their nucleophilicity stems from the ability of the phosphorus atom to readily donate its lone pair to electrophilic centers. The reactivity of tertiary phosphines is influenced by the electronic and steric nature of their substituents. In the case of this compound, the methyl group is electron-donating, which enhances the nucleophilicity of the phosphorus atom, while the phenyl group can exert both inductive and resonance effects.

The nucleophilic character of the phosphanyl moiety allows it to participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to form phosphonium (B103445) salts. mdpi.com

Addition to Electrophilic Alkenes: Acting as a catalyst in reactions like the Rauhut-Currier and Morita-Baylis-Hillman reactions by adding to activated alkenes. illinois.edunih.gov

Coordination to Metals: Serving as ligands in the formation of transition metal complexes. wikipedia.org

The general reactivity trend shows that trialkylphosphines are typically stronger nucleophiles than triarylphosphines due to the electron-donating nature of alkyl groups. illinois.edu Therefore, the presence of the methyl group in this compound is expected to make it a reasonably strong nucleophile.

Functional Group Interplay: Reactivity of the Nitrile Group in Conjugation with the Phosphanyl Center

The nitrile group (-C≡N) is a versatile functional group with a polarized triple bond, making the carbon atom electrophilic. fiveable.melibretexts.orgopenstax.org It can undergo nucleophilic addition reactions, similar to a carbonyl group, although it is generally less reactive. lumenlearning.com The reactivity of the nitrile group can be significantly influenced by adjacent functional groups.

In this compound, the close proximity of the phosphanyl group to the nitrile function suggests the potential for intramolecular interactions that could modulate its reactivity. While direct studies on this specific compound are unavailable, related systems offer some insights. For instance, the hydrolysis of nitriles to amides or carboxylic acids can be catalyzed by various reagents. libretexts.orgchemistrysteps.com Although not directly involving an intramolecular phosphine (B1218219), metal complexes with phosphine ligands have been shown to catalyze nitrile hydrolysis, highlighting the potential for phosphorus to influence the nitrile group's reactivity. google.comresearchgate.net

The electrophilic carbon of the nitrile could potentially react with nucleophiles, and the nitrogen atom could be protonated under acidic conditions, which would further enhance the electrophilicity of the carbon. lumenlearning.com The interplay with the phosphanyl center could manifest in several ways, such as through-space interactions or electronic effects transmitted through the methylene (B1212753) bridge, but such hypotheses await experimental verification.

Reaction Kinetics and Elucidation of Mechanistic Pathways

Detailed kinetic studies and mechanistic elucidations for reactions involving this compound are not available in the published literature. However, kinetic investigations of related phosphinic chlorides, such as methyl phenyl phosphinic chloride, reacting with nucleophiles like pyridines in acetonitrile (B52724) have been reported. kchem.orgkoreascience.kr These studies reveal complex mechanistic pathways, including stepwise mechanisms with changes in the rate-limiting step depending on the nucleophile's basicity. kchem.orgkoreascience.kr The free energy correlations in these reactions can be biphasic, indicating a shift in the transition state structure. kchem.orgresearchgate.netresearchgate.net

For the nitrile group, its hydrolysis mechanism can proceed under both acidic and basic conditions, typically involving the formation of an amide intermediate. libretexts.orgchemistrysteps.com Under acidic conditions, the nitrile is first protonated, increasing its electrophilicity towards attack by a weak nucleophile like water. lumenlearning.com Under basic conditions, a strong nucleophile like hydroxide (B78521) can directly add to the nitrile carbon. libretexts.org

While these general mechanistic principles for phosphine and nitrile reactions are well-established, their application to the specific intramolecular context of this compound would require dedicated experimental and computational studies.

Influence of Substituents on the Reactivity of this compound

The reactivity of this compound would be expected to be sensitive to changes in the substituents on both the phosphorus atom and the phenyl ring.

Substituents on the Phosphorus Atom:

Replacing the methyl or phenyl group with other substituents would directly impact the nucleophilicity of the phosphorus atom.

Electron-donating groups (e.g., other alkyl groups) would increase the electron density on the phosphorus, enhancing its nucleophilicity. illinois.edu

Electron-withdrawing groups (e.g., additional phenyl or chloro groups) would decrease the electron density, reducing its nucleophilicity.

The steric bulk of the substituents would also play a crucial role, potentially hindering the approach of the phosphine to an electrophile.

Substituents on the Phenyl Ring:

Substituents on the phenyl ring attached to the phosphorus atom would primarily exert their influence through inductive and resonance effects.

Electron-donating groups (e.g., methoxy, methyl) in the ortho or para positions would increase the electron density on the phosphorus atom through resonance, thereby increasing its nucleophilicity. lumenlearning.comlumenlearning.com

Electron-withdrawing groups (e.g., nitro, cyano) would decrease the electron density on the phosphorus, reducing its nucleophilicity. lumenlearning.comlibretexts.org

The following table summarizes the expected qualitative effects of substituents on the nucleophilicity of the phosphanyl moiety:

Substituent PositionElectron-Donating Group (e.g., -OCH₃)Electron-Withdrawing Group (e.g., -NO₂)
On Phosphorus (replacing Methyl)Increased NucleophilicityDecreased Nucleophilicity
On Phenyl Ring (para)Increased NucleophilicityDecreased Nucleophilicity
On Phenyl Ring (meta)Minor effect on NucleophilicityDecreased Nucleophilicity

These predictions are based on general principles of physical organic chemistry and would require experimental validation through kinetic studies on a series of substituted derivatives of this compound. lumenlearning.comlibretexts.org

Applications of Methyl Phenyl Phosphanyl Acetonitrile in Contemporary Organic Synthesis

Ligand Design and Utilization in Transition Metal Catalysis

The presence of both a phosphorus atom with a lone pair of electrons and a nitrogen atom within the same molecule categorizes [Methyl(phenyl)phosphanyl]acetonitrile as a potential P,N-hybrid ligand. Such ligands are of great interest in transition metal catalysis due to their tunable electronic and steric properties, which can influence the activity, selectivity, and stability of the catalytic system. nih.govrsc.orgacs.org The phosphorus center typically acts as a soft σ-donor, while the nitrile group can coordinate to the metal center, potentially leading to hemilabile behavior that is beneficial in many catalytic cycles. nih.gov

Phosphine (B1218219) ligands are fundamental to many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. tcichemicals.comnih.gov The electronic and steric properties of the phosphine ligand are crucial for promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. tcichemicals.com Electron-rich and bulky phosphines are often highly effective. tcichemicals.com While specific data for this compound is not available, related phosphine ligands have demonstrated high efficacy. For instance, bis(diphenylphosphino)acetonitrile has been used to generate a highly active palladium catalyst for Suzuki-Miyaura coupling. rsc.org The combination of a phosphine and a nitrile in this compound could offer unique electronic and steric properties beneficial for such transformations.

In the context of hydrovinylation, nickel and palladium complexes bearing P,N-ligands have been successfully employed. nih.gov These reactions, which involve the addition of an alkene and ethylene, are powerful methods for C-C bond formation. The performance of the catalyst is often dependent on the specific structure of the P,N-ligand.

Table 1: Examples of P,N-Ligands in Catalytic C-C Bond Forming Reactions

Catalytic Reaction Metal Catalyst Ligand Type Reference
Suzuki-Miyaura Coupling Palladium Bis(diphenylphosphino)acetonitrile rsc.org
Styrene Dimerization Palladium Chiral P,N-diazaphosphanicyclo rsc.orgrsc.orgoctanone nih.gov

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, and chiral phosphine ligands are central to many highly effective catalysts. nih.govresearchgate.netwikipedia.org Manganese complexes with phosphine-N-heterocyclic carbene (NHC) ligands have shown high efficiency in ketone hydrogenation. nih.gov The cooperation between the metal center and the ligand is key to the activation of hydrogen. nih.gov Although not extensively documented for this compound itself, the combination of a phosphine and a nitrile could be explored in the design of new catalysts for hydrogenation reactions. For instance, the electrocatalytic hydrogenation of acetonitrile (B52724) to ethylamine (B1201723) has been studied with various metal catalysts, highlighting the interaction of nitriles with metal surfaces. ntnu.no

In hydroboration reactions, rhodium complexes with smart N-heterocyclic carbene ligands that can be phototuned have been investigated, demonstrating the importance of ligand design in controlling catalytic activity. acs.org The potential for the nitrile group in this compound to modulate the electronic properties of a metal center could be advantageous in such catalytic applications.

Direct C-H functionalization has emerged as a powerful strategy for the efficient synthesis of complex molecules. nih.gov Palladium-catalyzed C-H arylation of N-H indoles and pyrroles has been achieved using phosphine-free systems, indicating that in some cases, phosphine ligands can be inhibitory. nih.gov However, phosphorus(III)-directed C-H activation is also a significant and innovative approach for ligand design and synthesis. nih.gov The phosphine moiety within a molecule can direct a metal catalyst to a nearby C-H bond, facilitating its functionalization. nih.gov It is conceivable that this compound could participate in such intramolecular C-H activation processes, either as a ligand that directs functionalization or as a substrate itself.

Role as a Stoichiometric Reagent in Targeted Chemical Transformations

Beyond its potential as a ligand, this compound can also be viewed as a valuable building block in organic synthesis, offering two reactive sites for the construction of more elaborate molecules.

Organophosphorus compounds are a crucial class of building blocks in medicinal chemistry, materials science, and organic synthesis. frontiersin.orgyorku.ca The incorporation of phosphorus atoms can modulate the properties of molecules for various applications. Similarly, acetonitrile and its derivatives are important two-carbon building blocks. ntnu.noresearchgate.net The nitrile group is a versatile functional group that can be transformed into amines, amides, and other nitrogen-containing heterocycles. wikipedia.org Therefore, this compound represents a bifunctional building block that can be used to introduce both a phosphine and a nitrile-derived functionality into a target molecule.

The synthesis of functionalized phosphines is a significant area of research due to their importance as ligands and organocatalysts. nih.govtandfonline.comacs.org this compound could serve as a precursor for the synthesis of more complex phosphine ligands. The nitrile group could be chemically modified through reduction, hydrolysis, or addition reactions to introduce new functional groups, thereby creating a library of related phosphine ligands with diverse electronic and steric properties. For example, the reaction of nitriles with Grignard reagents can lead to the formation of imines, which can be further functionalized. wikipedia.org This modular approach to ligand synthesis is highly valuable for the development of new catalytic systems.

Table 2: Mentioned Compound Names

Compound Name
This compound
Bis(diphenylphosphino)acetonitrile
Suzuki-Miyaura
Buchwald-Hartwig
Ethylamine
N-H indoles
Pyrroles

Prospects in Asymmetric Catalysis with Chiral this compound Variants

An extensive review of the scientific literature reveals a significant gap in the exploration of chiral this compound variants as ligands in asymmetric catalysis. Despite the broad interest in the development of novel P-chiral phosphine ligands for enantioselective transformations, this specific class of compounds remains largely uncharted territory.

The fundamental structure of this compound, featuring a phosphorus atom bonded to a methyl group, a phenyl group, and a cyanomethyl group, presents an intriguing scaffold for the design of new chiral ligands. The phosphorus center is a stereogenic atom, allowing for the potential synthesis of enantiomerically pure P-chiral ligands. The presence of both a phosphine moiety, known for its strong coordination to transition metals, and a nitrile group, which can offer secondary coordination or be a site for further functionalization, suggests that such ligands could exhibit unique stereoelectronic properties.

While the synthesis and application of a wide array of P-chiral phosphine ligands have been extensively reported, with many demonstrating high efficiency in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions, there are no specific studies detailing the performance of chiral this compound. The development of new chiral ligands is a continuous pursuit in the field of asymmetric catalysis, aiming to improve enantioselectivity, catalytic activity, and substrate scope for a variety of chemical transformations.

The potential utility of chiral this compound variants could be envisioned in several areas of asymmetric catalysis. For instance, their application in palladium-catalyzed asymmetric allylic alkylation, a powerful C-C bond-forming reaction, could be investigated. Similarly, their performance as ligands for rhodium or ruthenium in asymmetric hydrogenation of prochiral olefins or ketones could be a valuable area of study.

However, without any published research, the prospects of these specific ligands remain speculative. The synthesis of enantiopure this compound would be the first critical step, likely involving stereoselective methods for the construction of the P-chiral center. Subsequent coordination to various transition metals would be necessary to evaluate their catalytic potential.

Table of Potential Research Directions

Research AreaPotential Reaction TypeMetal CatalystKey Parameters to Investigate
Asymmetric C-C Bond FormationAllylic AlkylationPalladiumEnantiomeric excess, Yield, Regioselectivity, Substrate Scope
Asymmetric HydrogenationHydrogenation of Alkenes/KetonesRhodium, RutheniumEnantiomeric excess, Turnover Number, Turnover Frequency
Asymmetric Cross-CouplingSuzuki-Miyaura, Negishi, etc.Palladium, NickelYield, Enantiomeric excess, Functional Group Tolerance

It is important to note that the table above represents a hypothetical projection of research possibilities. The actual efficacy of chiral this compound variants in these or any other catalytic reactions can only be determined through experimental investigation. The absence of data precludes any detailed discussion of research findings or the creation of data tables based on experimental results. Future research in this area would be necessary to ascertain the true potential of this class of compounds in contemporary organic synthesis.

Coordination Chemistry of Methyl Phenyl Phosphanyl Acetonitrile

Ligand Binding Modes and Coordination Geometries

The presence of two distinct donor sites, the phosphorus atom and the nitrile nitrogen atom, allows [Methyl(phenyl)phosphanyl]acetonitrile to adopt several coordination modes. The preferred mode is dictated by the electronic properties of the metal center, the other ligands present, and the reaction conditions.

Similar to other tertiary phosphines, this compound can act as a simple monodentate ligand, binding to a metal center exclusively through its phosphorus atom. In this mode, the nitrile group remains pendant and uncoordinated. This behavior is favored by metal centers that are soft Lewis acids, such as late transition metals in low oxidation states (e.g., Pd(0), Pt(0), Au(I)), which have a strong affinity for soft phosphine (B1218219) donors. uu.nl In such complexes, the geometry is determined by the other ligands and the metal's coordination preference, typically resulting in linear, trigonal planar, or tetrahedral environments. The uncoordinated nitrile group remains available for subsequent reactions or interactions.

The ligand can also function as a bidentate, P,N-chelating agent by coordinating through both the phosphorus atom and the nitrogen atom of the cyano group. This forms a stable five-membered chelate ring, a favored conformation in coordination chemistry. researchgate.net Bidentate chelation is more likely with harder, more Lewis-acidic metal centers or when a vacant coordination site is available cis to the phosphine. The chelate effect, which is the enhanced stability of a complex containing a chelate ligand compared to a complex with analogous monodentate ligands, makes this a thermodynamically favorable binding mode. researchgate.net This P,N-chelation has been demonstrated in related systems like (diphenylphosphino)acetonitrile, which readily forms chelated complexes with metals such as palladium(II). acs.org The resulting coordination geometry is typically square planar for d⁸ metals like Pd(II) and Pt(II), or octahedral for d⁶ metals. researchgate.net

Electronic and Steric Parameters of the this compound Ligand in Metal Complexes

The coordinating properties of a phosphine ligand are often quantified by its electronic and steric parameters.

Steric Parameters: The steric bulk of a phosphine ligand is most commonly described by the Tolman cone angle (θ). While a precise experimental value for this compound is not documented, it can be estimated by comparison with structurally similar phosphines. The cone angle for PPh₂Me is 136°, and for PMe₂Ph, it is 122°. The cyanomethyl group (-CH₂CN) is sterically similar to an ethyl group. Given that the cone angle for PPh₂Et is 140°, the cone angle for Ph(Me)PCH₂CN is expected to be intermediate between that of PMe₂Ph and PPh₂Me, likely in the range of 130-138°. This moderate steric profile allows it to coordinate to a variety of metal centers without imposing excessive crowding.

Electronic Parameters: The electronic effect of a phosphine is measured by the Tolman Electronic Parameter (TEP), which is derived from the ν(CO) stretching frequencies of [Ni(CO)₃(L)] complexes. The Ph(Me)P- group is a moderately strong σ-donor and a weak π-acceptor. The presence of the electron-withdrawing nitrile group on the methylene (B1212753) spacer is expected to slightly decrease the electron-donating ability of the phosphine center compared to a simple alkyl-substituted phosphine like PPhMe₂, thereby marginally increasing its relative π-acidity.

Spectroscopic and Structural Characterization of Metal-Ligand Interactions

The coordination of this compound to metal centers induces characteristic changes in its spectroscopic signatures and results in well-defined structural parameters.

Spectroscopic Characterization:

³¹P NMR Spectroscopy: The coordination of the phosphorus atom to a metal causes a significant downfield shift (Δδ) in the ³¹P NMR spectrum, known as the coordination shift. The magnitude of this shift provides insight into the nature of the metal-ligand bond and the coordination geometry. For example, in related palladium(II) complexes with phosphino-acetonitrile ligands, coordination shifts of over 40 ppm are common. acs.orgcore.ac.uk

Infrared (IR) Spectroscopy: The C≡N stretching frequency (ν(C≡N)) in the IR spectrum is a powerful diagnostic tool. In the free ligand, this band appears around 2250 cm⁻¹. When the nitrile group coordinates to a metal center, the ν(C≡N) band typically shifts to a higher frequency (a blue shift) by 20-60 cm⁻¹. nih.gov This shift is due to the donation of the nitrogen lone pair (which has some C-N anti-bonding character) to the metal, strengthening the C≡N bond. Conversely, if the ligand is deprotonated at the α-carbon, the resulting cyanomethyl ligand shows a lower ν(C≡N) value.

Table 1: Representative Spectroscopic Data for Coordinated Phosphinoacetonitrile Ligands and Analogues

Complex/Ligand Binding Mode ³¹P NMR δ (ppm) IR ν(C≡N) (cm⁻¹) Reference
(Diphenylphosphino)acetonitrile Free Ligand -1.0 ~2250 acs.org
cis-[PtCl₂(Ph₂PCH₂CN)₂] P,N-Chelate 26.7 (¹JPt-P = 3590 Hz) 2280 acs.org
[Pd(triphos)(CH₂CN)]⁺ C-bound N/A N/A chemrxiv.org
Acetonitrile (B52724) Complexes (General) N-bound N/A >2260 (Blue Shift) nih.gov

Data for analogous compounds are used to illustrate typical spectroscopic features.

Structural Characterization: Single-crystal X-ray diffraction provides definitive structural information. In P,N-chelated complexes, a five-membered [M-P-C-C-N] ring is formed. Key structural parameters include the M-P and M-N bond lengths and the P-M-N "bite" angle. In square planar palladium(II) cyanomethyl complexes, which result from the deprotonation of a coordinated phosphinoacetonitrile, the Pd-C bond length is a critical parameter, typically found in the range of 2.13-2.17 Å. chemrxiv.org The geometry of the cyanomethyl group itself is also informative, with the Pd-C-C angle often deviating significantly from ideal tetrahedral or trigonal planar angles. chemrxiv.org

Table 2: Selected Structural Data for a Related Palladium-Cyanomethyl Complex

Compound Parameter Value
[Pd(triphos)(CH₂CN)]⁺ Pd-C Bond Length 2.173(8) Å
C-C Bond Length 1.40(1) Å
C-N Bond Length 1.14(1) Å
Pd-C-C Angle 118.9(7)°

This data is for a complex containing the deprotonated, C-bound form of the ligand, [Pd(PhP(CH₂CH₂PPh₂)₂)(CH₂CN)]⁺, and is provided for illustrative purposes. chemrxiv.org

Stability and Reactivity of Metal Complexes Formed with this compound

Stability: Metal complexes featuring bidentate P,N-chelation by this compound are expected to exhibit enhanced thermodynamic stability due to the chelate effect. The stability of such complexes can be quantified through the determination of their formation or stability constants (log K) in solution, often using methods like potentiometric or spectrophotometric titrations. researchgate.netresearchgate.net The stability generally follows the Irving-Williams series for divalent first-row transition metals.

Reactivity:

Hemilability: In a P,N-chelated complex, the M-N bond is typically more labile than the M-P bond. nsf.gov This allows the nitrile group to dissociate, opening a coordination site on the metal center that can be utilized in catalytic cycles. This hemilabile behavior is crucial for catalysts where substrate coordination is a key step. rsc.org

Reactivity of the Methylene Group: A significant aspect of the reactivity involves the methylene bridge (-CH₂-). Coordination to an electron-withdrawing metal center, such as Pd(II), dramatically increases the acidity of the α-protons of the nitrile group. This has been demonstrated in related palladium phosphine complexes, where coordinated acetonitrile can be deprotonated by relatively mild bases to form a palladium-cyanomethyl complex, [M-CH₂CN]. chemrxiv.orgchemrxiv.org This reaction transforms the ligand from a neutral, L-type donor to an anionic, X-type donor and converts the metal-ligand interaction from N-coordination to a strong M-C σ-bond. The resulting cyanomethyl ligand is a potent nucleophile, capable of participating in C-C bond-forming reactions. chemrxiv.org

Computational and Theoretical Investigations of Methyl Phenyl Phosphanyl Acetonitrile

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling would be instrumental in elucidating the mechanisms of reactions involving [Methyl(phenyl)phosphanyl]acetonitrile, for instance, in its role as a nucleophile or as a ligand in transition metal catalysis. DFT calculations are a powerful tool for mapping potential energy surfaces of chemical reactions.

For a given reaction, the structures of reactants, transition states, intermediates, and products would be optimized. The transition states would be located and confirmed by the presence of a single imaginary frequency in the vibrational analysis. The calculation of activation energies and reaction enthalpies would allow for the determination of the reaction's kinetic and thermodynamic feasibility. For example, the energy landscape for the quaternization of the phosphorus atom with an electrophile could be modeled to understand its reactivity. These computational approaches are crucial for rationalizing experimental observations and predicting reaction outcomes.

Prediction of Catalytic Performance and Selectivity in Systems Employing this compound

If this compound were to be used as a ligand in a catalytic system, computational methods could predict its performance. The steric and electronic properties of the ligand, such as the Tolman electronic parameter (TEP) and the cone angle, could be calculated to benchmark it against other phosphine (B1218219) ligands.

Microkinetic modeling, informed by DFT-calculated energetics, could be employed to simulate the entire catalytic cycle. dntb.gov.ua This would involve calculating the energies of all catalytic intermediates and transition states. Such models can predict turnover frequencies and selectivities, providing a deep understanding of the factors controlling the catalytic process. This predictive capability is invaluable for the rational design of more efficient catalysts.

In Silico Design and Optimization of Modified this compound Ligands

Building upon the understanding gained from the analyses described above, in silico methods can guide the design of new ligands with improved properties. By systematically modifying the structure of this compound—for example, by introducing different substituents on the phenyl ring or replacing the methyl group—libraries of virtual ligands can be created.

High-throughput computational screening could then be used to evaluate these modified ligands based on calculated descriptors related to their expected catalytic activity and selectivity. mdpi.comnih.gov This approach accelerates the discovery of new, high-performance ligands by prioritizing the most promising candidates for synthesis and experimental testing, thereby reducing the time and resources required for catalyst development. The synergy between computational prediction and experimental validation is a cornerstone of modern catalyst design. cuni.cz

Q & A

Q. What are the established synthetic routes for [methyl(phenyl)phosphanyl]acetonitrile, and what experimental parameters are critical for optimizing yield?

The synthesis of this compound typically involves nucleophilic substitution or phosphine-mediated reactions. For example, Beckmann rearrangement of ketoximes in acetonitrile under acidic conditions (e.g., using HCl or PCl₃) can yield nitriles, with acetonitrile acting as both solvent and reactant . Key parameters include:

  • Catalyst selection : Acidic catalysts (e.g., HCl) or Lewis acids (e.g., FeCl₂·4H₂O) improve reaction efficiency .
  • Temperature control : Reactions in acetonitrile often require reflux (~82°C) to maintain solubility and kinetics .
  • Purification : Column chromatography with silica gel or recrystallization from acetonitrile-methanol mixtures (e.g., 7:3 v/v) is recommended .

Q. How can researchers validate the purity and structural integrity of this compound?

Validation requires multi-technique characterization:

  • NMR spectroscopy : Analyze ¹H and ³¹P NMR spectra to confirm the methyl-phosphanyl group and nitrile functionality. For example, methyl groups in similar compounds show signals at δ ~2.89 ppm in ¹H NMR .
  • LC-MS : Use reversed-phase chromatography with a mobile phase of ammonium phosphate buffer (pH 7.5) and acetonitrile-methanol (85:15 v/v) to assess purity and molecular ion peaks .
  • Elemental analysis : Verify empirical formulas (e.g., C₉H₁₀NPP) with deviations <0.3% .

Advanced Research Questions

Q. How does solvent polarity and pH influence the reactivity of this compound in organophosphorus transformations?

Acetonitrile’s polarity and pH-dependent interfacial organization significantly affect reaction outcomes:

  • Polarity effects : Acetonitrile’s high dielectric constant (ε ~37.5) stabilizes charged intermediates in nucleophilic substitutions. For example, in Beckmann rearrangements, it facilitates oxime protonation and nitrile formation .
  • pH modulation : At high pH (e.g., >10), acetonitrile forms a bilayer at silica/water interfaces, reducing its effective concentration and slowing reactions. Adjusting pH to 7–8 optimizes solvent accessibility .

Q. How should researchers resolve contradictions in spectroscopic data for phosphanyl-acetonitrile derivatives?

Discrepancies in spectral data (e.g., unexpected splitting in ³¹P NMR) may arise from:

  • Dynamic equilibria : Use variable-temperature NMR to detect tautomerization or rotational barriers. For example, hindered rotation around the P–C bond can split signals .
  • Impurity interference : Employ gradient LC-MS (e.g., 0.05% phosphoric acid in water/acetonitrile) to isolate and identify byproducts .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets) to confirm assignments .

Q. What strategies improve the low yields of phosphanyl-acetonitrile derivatives in multi-step syntheses?

Low yields (e.g., 52% in cyclization reactions ) often stem from:

  • Intermediate instability : Use low-temperature quenching (e.g., ice-water baths) and inert atmospheres to stabilize reactive intermediates.
  • Catalyst optimization : Screen Lewis acids (e.g., FeCl₂ vs. ZnCl₂) to enhance regioselectivity in cyclodimerization .
  • Solvent engineering : Replace pure acetonitrile with acetonitrile-methanol (60:40 v/v) to improve solubility of hydrophobic intermediates .

Methodological Considerations

Q. What analytical protocols are recommended for quantifying trace impurities in this compound?

Adopt pharmacopeial-grade methods:

  • HPLC-DAD : Use a C18 column with a gradient of pH 7.5 triethylamine buffer and acetonitrile-methanol (95:5 v/v). Detect impurities at 210–260 nm .
  • Derivatization : For carbonyl impurities, react with DNPH (2,4-dinitrophenylhydrazine) in acetonitrile and quantify via UV-Vis at 360 nm .

Q. How can computational modeling guide the design of novel phosphanyl-acetonitrile analogs?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the nitrile group’s LUMO often participates in nucleophilic attacks .
  • MD simulations : Model solvation dynamics in acetonitrile-water mixtures to optimize solvent selection for specific reactions .

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